molecular formula C6H7FN2O2S B1374989 2-Amino-3-fluorobenzene-1-sulfonamide CAS No. 1161945-86-3

2-Amino-3-fluorobenzene-1-sulfonamide

Cat. No. B1374989
M. Wt: 190.2 g/mol
InChI Key: UZOLOTOICIUMRH-UHFFFAOYSA-N
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Description

2-Amino-3-fluorobenzene-1-sulfonamide, also referred to as AFBS, is an organic compound belonging to the sulfonamide group. It has a molecular weight of 190.2 . It is commonly used in scientific experiments as a reagent.


Molecular Structure Analysis

The molecular formula of 2-Amino-3-fluorobenzene-1-sulfonamide is C6H7FN2O2S . The InChI code is 1S/C6H7FN2O2S/c7-4-2-1-3-5 (6 (4)8)12 (9,10)11/h1-3H,8H2, (H2,9,10,11) .


Physical And Chemical Properties Analysis

2-Amino-3-fluorobenzene-1-sulfonamide is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibition for Antitumor Agents

A study by Ilies et al. (2003) demonstrated the use of halogenated sulfonamides, including derivatives similar to 2-Amino-3-fluorobenzene-1-sulfonamide, as inhibitors of carbonic anhydrase IX. This inhibition suggests potential applications as antitumor agents, as carbonic anhydrase IX is associated with tumors.

β-Carbonic Anhydrase Inhibition for Antimycobacterial Agents

Ceruso et al. (2014) explored sulfonamides with fluorine and 1,3,5-triazine moieties as inhibitors of three β-carbonic anhydrases from Mycobacterium tuberculosis. Their research indicates that these compounds, including derivatives similar to 2-Amino-3-fluorobenzene-1-sulfonamide, may lead to new antimycobacterial agents with unique mechanisms of action (Ceruso et al., 2014).

Use in Antibacterial Drugs

Kalgutkar et al. (2010) describe the sulfonamide group, a key component of 2-Amino-3-fluorobenzene-1-sulfonamide, as widely used in medicinal chemistry. This group is present in many marketed antibacterial drugs, illustrating its significance in drug design (Kalgutkar et al., 2010).

Development of Antitumor Agents

Research by Huang et al. (2001) on sulfonamide derivatives, including structures akin to 2-Amino-3-fluorobenzene-1-sulfonamide, demonstrated their potential as antitumor agents with low toxicity. This study highlights the therapeutic potential of sulfonamide derivatives in cancer treatment (Huang et al., 2001).

Enzyme-linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics

Adrián et al. (2009) utilized antibodies against sulfonamide derivatives to develop an ELISA for detecting sulfonamide antibiotics in milk samples. This illustrates the application of 2-Amino-3-fluorobenzene-1-sulfonamide derivatives in food safety and quality control (Adrián et al., 2009).

Antimicrobial Activity of Sulfonamide Derivatives

Janakiramudu et al. (2017) synthesized sulfonamide derivatives, including those related to 2-Amino-3-fluorobenzene-1-sulfonamide, and found them to exhibit antimicrobial activity. This suggests their use in developing new antimicrobial agents (Janakiramudu et al., 2017).

Thermal Decomposition Study

Venkatesan et al. (2017) conducted a thermal decomposition study of a sulfonamide Schiff's base related to 2-Amino-3-fluorobenzene-1-sulfonamide. Their work contributes to understanding the stability and decomposition properties of such compounds (Venkatesan et al., 2017).

Binding to Tubulin in Cancer Therapy

Banerjee et al. (2005) explored how sulfonamide drugs, including those structurally similar to 2-Amino-3-fluorobenzene-1-sulfonamide, bind to tubulin. This research aids in understanding their potential role in cancer therapy (Banerjee et al., 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-4-2-1-3-5(6(4)8)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOLOTOICIUMRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-fluorobenzene-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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